molecular formula C21H32N2O4S B3969950 1-[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]azepane;oxalic acid

1-[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]azepane;oxalic acid

Cat. No.: B3969950
M. Wt: 408.6 g/mol
InChI Key: YQQXGWXVPWQXRI-UHFFFAOYSA-N
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Description

1-[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]azepane;oxalic acid is a complex organic compound that features a piperidine and azepane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]azepane typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the 4-methylsulfanylphenyl group. The azepane ring is then constructed through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]azepane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the piperidine or azepane rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]azepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]azepane involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine
  • 1-[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]-4-phenylpiperidine

Uniqueness

1-[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]azepane is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2S.C2H2O4/c1-22-19-8-6-17(7-9-19)16-20-14-10-18(11-15-20)21-12-4-2-3-5-13-21;3-1(4)2(5)6/h6-9,18H,2-5,10-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQXGWXVPWQXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]azepane;oxalic acid
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